molecular formula C17H18F3N7O2 B2903104 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380174-24-1

1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2903104
CAS No.: 2380174-24-1
M. Wt: 409.373
InChI Key: IBVWDOAPOKLJHP-UHFFFAOYSA-N
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Description

The compound 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic molecule that features multiple functional groups, including oxazole, triazolopyridazine, and diazepane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the construction of the triazolopyridazine moiety. The final step involves the formation of the diazepane ring and its attachment to the methanone group.

    Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of a suitable precursor, such as a 2-amino-2-oxazoline derivative, under acidic conditions.

    Triazolopyridazine Synthesis: The triazolopyridazine core is typically constructed through a series of cyclization reactions involving hydrazine derivatives and nitriles.

    Diazepane Ring Formation: The diazepane ring is formed through the cyclization of a suitable diamine precursor with a carbonyl compound.

    Final Assembly: The final step involves coupling the oxazole, triazolopyridazine, and diazepane fragments under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and diazepane rings, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the triazolopyridazine moiety using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Formation of oxazole N-oxides and diazepane N-oxides.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets. The oxazole and triazolopyridazine moieties can interact with enzymes and receptors, modulating their activity. The diazepane ring can enhance the compound’s binding affinity and selectivity for its targets. The trifluoromethyl group can increase the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
  • (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[3-(methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone
  • (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[3-(fluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group enhances the compound’s metabolic stability, bioavailability, and overall pharmacokinetic profile, making it a more promising candidate for drug development and other applications.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N7O2/c1-10-14(11(2)29-24-10)15(28)26-7-3-6-25(8-9-26)13-5-4-12-21-22-16(17(18,19)20)27(12)23-13/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVWDOAPOKLJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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